Cas no 1261450-58-1 (3-(2,4-Dibromophenyl)propanoic acid)

3-(2,4-Dibromophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1457250
- 3-(2,4-dibromophenyl)propanoicacid
- 3-(2,4-dibromophenyl)propanoic acid
- 1261450-58-1
- Benzenepropanoic acid, 2,4-dibromo-
- 3-(2,4-Dibromophenyl)propanoic acid
-
- インチ: 1S/C9H8Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
- InChIKey: JHPWVMZLRYKFJY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CCC(=O)O)Br
計算された属性
- せいみつぶんしりょう: 307.88706g/mol
- どういたいしつりょう: 305.88910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.858±0.06 g/cm3(Predicted)
- ふってん: 384.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.55±0.10(Predicted)
3-(2,4-Dibromophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457250-50mg |
3-(2,4-dibromophenyl)propanoic acid |
1261450-58-1 | 95.0% | 50mg |
$179.0 | 2023-09-29 | |
Enamine | EN300-1457250-0.5g |
3-(2,4-dibromophenyl)propanoic acid |
1261450-58-1 | 95% | 0.5g |
$601.0 | 2023-06-06 | |
1PlusChem | 1P0291F6-1g |
3-(2,4-dibromophenyl)propanoicacid |
1261450-58-1 | 95% | 1g |
$1014.00 | 2024-07-09 | |
1PlusChem | 1P0291F6-250mg |
3-(2,4-dibromophenyl)propanoicacid |
1261450-58-1 | 95% | 250mg |
$536.00 | 2024-07-09 | |
Aaron | AR0291NI-50mg |
3-(2,4-dibromophenyl)propanoicacid |
1261450-58-1 | 95% | 50mg |
$272.00 | 2025-02-17 | |
Aaron | AR0291NI-100mg |
3-(2,4-dibromophenyl)propanoicacid |
1261450-58-1 | 95% | 100mg |
$394.00 | 2025-02-17 | |
1PlusChem | 1P0291F6-5g |
3-(2,4-dibromophenyl)propanoicacid |
1261450-58-1 | 95% | 5g |
$2825.00 | 2024-07-09 | |
Aaron | AR0291NI-2.5g |
3-(2,4-dibromophenyl)propanoicacid |
1261450-58-1 | 95% | 2.5g |
$2100.00 | 2025-02-17 | |
Enamine | EN300-1457250-1.0g |
3-(2,4-dibromophenyl)propanoic acid |
1261450-58-1 | 95% | 1g |
$770.0 | 2023-06-06 | |
Enamine | EN300-1457250-2500mg |
3-(2,4-dibromophenyl)propanoic acid |
1261450-58-1 | 95.0% | 2500mg |
$1509.0 | 2023-09-29 |
3-(2,4-Dibromophenyl)propanoic acid 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
3-(2,4-Dibromophenyl)propanoic acidに関する追加情報
Professional Introduction to 3-(2,4-Dibromophenyl)propanoic acid (CAS No: 1261450-58-1)
3-(2,4-Dibromophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 1261450-58-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a 2,4-dibromophenyl substituent attached to a propanoic acid backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of bromine atoms at the 2 and 4 positions of the phenyl ring enhances its reactivity, making it a versatile building block for medicinal chemists and materials scientists.
The propanoic acid moiety provides a carboxylic acid functional group, which is well-known for its ability to participate in esterification, amidation, and other condensation reactions. This functional group is particularly important in drug design, as it can be easily modified to introduce additional pharmacophores or to enhance solubility and metabolic stability. The combination of the 2,4-dibromophenyl group and the propanoic acid moiety creates a compound with potential applications in the development of novel therapeutic agents targeting various diseases.
In recent years, there has been growing interest in halogenated aromatic compounds due to their diverse biological activities. The bromine atoms in 3-(2,4-Dibromophenyl)propanoic acid not only increase its electrophilicity but also allow for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to construct complex molecular architectures with high precision. The compound's ability to serve as a precursor for such transformations makes it an attractive candidate for library synthesis and high-throughput screening programs.
One of the most compelling aspects of 3-(2,4-Dibromophenyl)propanoic acid is its potential application in the synthesis of small-molecule inhibitors. Researchers have explored its use in developing inhibitors for enzymes involved in cancer pathways, inflammation, and infectious diseases. For instance, studies have demonstrated that derivatives of this compound can interact with specific protein targets by leveraging the bromine-mediated interactions and the carboxylic acid functionality. These interactions can modulate enzyme activity or block signaling pathways, thereby offering therapeutic benefits.
The structural features of 3-(2,4-Dibromophenyl)propanoic acid also make it suitable for material science applications. The brominated aromatic ring can enhance the thermal stability and electronic properties of polymers or liquid crystals when incorporated into their backbones. Additionally, the presence of the carboxylic acid group allows for further chemical modifications that can tailor the material's solubility, adhesion properties, or biodegradability. Such applications are particularly relevant in the development of advanced materials for electronics, coatings, and biodegradable plastics.
Recent advancements in computational chemistry have further highlighted the importance of 3-(2,4-Dibromophenyl)propanoic acid as a key intermediate. Molecular modeling studies have shown that this compound can adopt multiple conformations depending on its environment, which may influence its reactivity and biological activity. These insights have guided researchers in designing more effective synthetic routes and optimizing reaction conditions for maximum yield and purity. The integration of experimental data with computational predictions has been instrumental in accelerating the discovery process.
In conclusion, 3-(2,4-Dibromophenyl)propanoic acid (CAS No: 1261450-58-1) represents a promising compound with broad applications across pharmaceuticals and materials science. Its unique structural features—combining a halogenated aromatic ring with a carboxylic acid moiety—make it an invaluable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in advancing both medicinal chemistry and material science innovation.
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